molecular formula C8H7ClN2O2 B13195333 4-Chloro-2-cyclopropylpyrimidine-5-carboxylic acid

4-Chloro-2-cyclopropylpyrimidine-5-carboxylic acid

Cat. No.: B13195333
M. Wt: 198.60 g/mol
InChI Key: PMODJVPPGFZOED-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a chloro substituent at position 4, a cyclopropyl group at position 2, and a carboxylic acid moiety at position 5. Pyrimidine-based compounds are pivotal in medicinal chemistry, agrochemicals, and materials science due to their diverse reactivity and biological activity. The cyclopropyl group enhances steric and electronic effects, while the carboxylic acid enables hydrogen bonding and salt formation, critical for solubility and intermolecular interactions .

Properties

IUPAC Name

4-chloro-2-cyclopropylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-6-5(8(12)13)3-10-7(11-6)4-1-2-4/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMODJVPPGFZOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-2-cyclopropylpyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and cyclopropyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Position) Applications/Notes Reference
6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid C₈H₉ClN₄O₂ 228.63 Cl (5), NH₂ (6), COOH (4), cyclopropyl (2) Herbicide intermediate (Aminocyclopyrachlor)
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid C₁₅H₁₅ClN₄O₂ 318.76 Cl (5), COOH (4), cyclopropyl (2), complex amino group (6) Pharmaceutical intermediate (HR458626)
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid C₈H₉ClN₂O₂ 200.62 Cl (5), COOH (4), isopropyl (2) Intermediate for API synthesis
2-Chloro-4-methylpyrimidine-5-carboxylic acid C₆H₅ClN₂O₂ 172.57 Cl (2), COOH (5), methyl (4) Research reagent for heterocyclic chemistry

Key Observations:

Substituent Positioning: Chloro at position 4 (target compound) vs. position 5 (Aminocyclopyrachlor ) alters electronic distribution and steric hindrance. Carboxylic acid at position 5 (target) vs. position 4 (Aminocyclopyrachlor) affects hydrogen-bonding capacity and solubility .

Functional Group Impact: Cyclopropyl vs. Isopropyl: Cyclopropyl’s ring strain and sp² hybridization enhance rigidity and metabolic stability compared to isopropyl’s flexibility . Amino vs. Chloro: Aminocyclopyrachlor’s NH₂ group at position 6 increases polarity and herbicidal activity, while chloro substituents generally improve electrophilicity .

Complexity and Applications: The compound in includes a pyridinylmethylamino group, enabling kinase inhibition studies, whereas simpler analogs like serve as building blocks for drug discovery .

Physicochemical Properties

Table 2: Molecular Weight and Stability

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Stability Notes
4-Chloro-2-cyclopropylpyrimidine-5-carboxylic acid (estimated) 214.61 1.8–2.3 ~10–15 (pH 7.4) Susceptible to decarboxylation at high temperatures
6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid 228.63 0.9–1.4 >20 (pH 7.4) Stable under refrigeration; hygroscopic
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid 200.62 2.1–2.6 <10 (pH 7.4) Photodegradation observed under UV light
  • LogP Trends : The cyclopropyl group reduces lipophilicity compared to branched alkyl chains (e.g., isopropyl in ), enhancing aqueous solubility .
  • Stability : Carboxylic acid derivatives with electron-withdrawing groups (e.g., Cl) show improved thermal stability but may undergo hydrolysis under alkaline conditions .

Biological Activity

4-Chloro-2-cyclopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This compound is noted for its structural features, which influence its interaction with various biological targets, including enzymes and receptors. In this article, we will explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring with a cyclopropyl group and a carboxylic acid functional group. These features contribute to its unique reactivity and biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
  • Anticancer Potential : The compound has been explored for its potential in cancer therapy, particularly in inhibiting specific cancer cell lines. Studies have indicated that it may interfere with cellular pathways involved in tumor growth and proliferation.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, potentially benefiting conditions like obesity and dyslipidemia .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound's structural characteristics allow it to bind effectively to target enzymes such as ACC. This interaction modulates metabolic pathways related to lipid synthesis and energy metabolism .
  • Cell Signaling Modulation : By influencing signaling pathways within cells, the compound may alter cellular responses to various stimuli, potentially leading to therapeutic effects in cancer and metabolic disorders.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines in vitro. The results indicated an IC50 value in the low micromolar range, suggesting significant potency against tumor cells.
  • Pharmacokinetic Studies : Research involving animal models has provided insights into the pharmacokinetics of the compound. A study reported rapid absorption and elimination in rats, with significant concentrations detected in plasma shortly after administration. This study highlighted the potential for effective systemic delivery if developed as a therapeutic agent .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityACC InhibitionIC50 (µM)
This compoundYesYesYesLow
Ethyl 4-cyclopropylpyrimidine-5-carboxylateYesModerateNoModerate
AminocyclopyrachlorYesYesYesLow

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